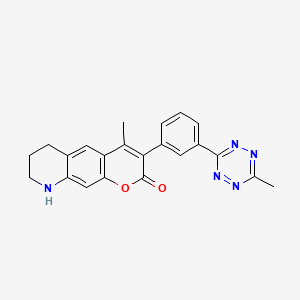![molecular formula C8H12N2O3 B6309666 3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95% CAS No. 1899834-30-0](/img/structure/B6309666.png)
3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has been achieved through various methods. One such method involves the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole . Another method involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides .Molecular Structure Analysis
The oxadiazole molecule is composed of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been utilized in various chemical reactions, including annulation reactions, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Aplicaciones Científicas De Investigación
Synthesis of Oxadiazoles
Oxadiazoles, including the 1,2,4-variant like “3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester”, are synthesized through various methods such as the uronium activation method from carboxylic acids and amidoximes. This particular method can yield oxadiazoles in 66–96% efficiency .
High Energy Materials (HEMs)
The oxadiazole ring, particularly the 1,2,4-oxadiazole, is studied for its application in high-energy materials due to its heat of formation. Although it has a lower heat of formation compared to other oxadiazoles, it is still significant and can be utilized in designing energetic materials .
Anti-infective Agents
There is research indicating that 1,2,4-oxadiazoles have potential as anti-infective agents. While the review focuses on the synthetic account of these compounds broadly, it suggests that specific derivatives could have applications in this field .
Organic Synthesis
The compound “3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester” could be used as an intermediate in organic synthesis to create various other chemical entities. For example, different synthetic pathways can lead to derivatives with potential applications in materials science or pharmaceuticals .
Mecanismo De Acción
Target of Action
activities . They have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain .
Mode of Action
For instance, they have been studied for their interaction with Trypanosoma cruzi cysteine protease cruzain . The compound’s interaction with its targets leads to changes that result in its anti-infective activities.
Biochemical Pathways
1,2,4-oxadiazoles have been synthesized as anti-infective agents, suggesting they may affect pathways related to infection and immune response .
Pharmacokinetics
It’s known that the evaluation of in vivo toxicity in mice revealed this compound as non-toxic to mice at the concentration of 100 mg/kg .
Result of Action
Given its classification as an anti-infective agent, it can be inferred that the compound likely has effects on microbial cells, potentially inhibiting their growth or viability .
Direcciones Futuras
The future directions in the field of oxadiazoles involve the development of new synthetic strategies and the exploration of their potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . There is also a growing interest in the design of new chemical entities with potential anti-infective activity .
Propiedades
IUPAC Name |
methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)7-9-5(13-10-7)6(11)12-4/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOQNKBRPHNKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)










![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)